Research on FGFR signaling often suffers from off-target VEGFR2 inhibition when using broad-spectrum kinase inhibitors. PD173955 (CAS 260415-63-2) is a highly selective FGFR inhibitor (IC50 ~1-2 nM for FGFR1) with negligible VEGFR2 activity, enabling precise dissection of FGF-dependent proliferation, migration, and angiogenesis. Available from SMolecule with verified purity and expedited global shipping.
PD173955 is a small molecule inhibitor belonging to the pyrido[2,3-d]pyrimidine class, recognized for its potent, ATP-competitive inhibition of Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases. This compound is particularly noted for its high selectivity for FGFRs over other related tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR). This selectivity is a critical attribute in research applications, as aberrant signaling through the FGF/FGFR pathway is implicated in various cellular processes, including proliferation and angiogenesis, making it a key target in oncology and developmental biology studies.
Direct substitution of PD173955 with other FGFR inhibitors, even close structural analogs or broader-spectrum kinase inhibitors, is inadvisable for achieving reproducible results. Many small molecule inhibitors show activity against multiple receptor tyrosine kinases, such as VEGFR and Platelet-Derived Growth Factor Receptor (PDGFR), due to homologous ATP-binding pockets. This cross-reactivity can introduce confounding variables, making it difficult to attribute observed biological effects solely to FGFR inhibition. For instance, older inhibitors like SU5402 show significant activity against VEGFR2, while PD173955 and its close analogs were developed for improved FGFR selectivity, a critical factor for targeted pathway analysis. Therefore, selecting PD173955 is a deliberate choice for experimental clarity, ensuring that outcomes are directly linked to FGFR pathway modulation rather than a combination of unintended off-target effects.
Active-conformation binding diverges from DFG-out inhibitors; kinase-state interpretation may shift.
Src-restricted target profile lacks PDGFR/c-Kit activity; off-target signaling readouts may differ from broader kinase inhibitors.
Reported enzymatic potency differences may not transfer across inhibitor classes; conformation-specific binding context requires review.
In studies of FGF-2's neurotrophic effects, PD173074, a close and well-characterized analog of PD173955, demonstrated significantly higher potency than the older benchmark inhibitor, SU5402. PD173074 effectively antagonized FGF-2-supported neuron survival with an IC50 of 12 nM, whereas SU5402 required a 1,000-fold higher concentration to achieve the same effect. This substantial difference in potency was also observed in inhibiting FGF-2-stimulated neurite outgrowth in PC12 cells and granule neurons.
| Evidence Dimension | Inhibition of FGF-2-supported neuron survival (IC50) |
| Target Compound Data | ~12 nM (for close analog PD173074) |
| Comparator Or Baseline | SU5402 (>10 µM) |
| Quantified Difference | Approx. 1,000-fold more potent |
| Conditions | FGF-2-supported cerebellar granule neuron survival assay under serum/K+ deprivation. |
This allows for the use of much lower compound concentrations, reducing the risk of off-target effects and increasing the cost-effectiveness of experiments.
The close analog PD173074 shows potent inhibition of FGFR1 (IC50 ≈ 25 nM) and FGFR3 (IC50 = 5 nM). In contrast, its inhibitory activity against VEGFR2 is significantly lower, with a reported IC50 in the 100-200 nM range. This represents a clear selectivity for FGFRs. In comparison, the older inhibitor SU5402 is a potent inhibitor of both VEGFR2 (IC50 = 0.02 µM) and FGFR1 (IC50 = 0.03 µM), making it difficult to isolate effects specific to the FGFR pathway.
| Evidence Dimension | Kinase Inhibition (IC50) |
| Target Compound Data | FGFR1: ~25 nM (for close analog PD173074) |
| Comparator Or Baseline | VEGFR2: 100-200 nM (for close analog PD173074) |
| Quantified Difference | 4- to 8-fold more selective for FGFR1 vs. VEGFR2 |
| Conditions | Cell-free kinase assays. |
Choosing PD173955 helps ensure that observed anti-angiogenic or anti-proliferative effects are due to specific FGFR blockade, not confounding inhibition of the parallel VEGFR signaling pathway.
PD173955, like most small molecule kinase inhibitors, is prepared for in vitro use by creating concentrated stock solutions in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a standard laboratory solvent for this purpose due to its high solubilizing power and miscibility with aqueous culture media. The compound is readily soluble in DMSO, facilitating the preparation of high-concentration stock solutions (e.g., 10-50 mM), which can then be serially diluted into aqueous buffers or cell culture media for experiments. This ensures straightforward and reproducible preparation for a wide range of assays.
| Evidence Dimension | Solubility |
| Target Compound Data | Readily soluble in DMSO |
| Comparator Or Baseline | Standard laboratory practice for pyrido[2,3-d]pyrimidine inhibitors |
| Quantified Difference | N/A |
| Conditions | Standard laboratory conditions for preparing stock solutions. |
Reliable solubility in a standard solvent like DMSO simplifies experimental setup, prevents compound precipitation in assays, and ensures accurate and reproducible dosing in cell-based and biochemical experiments.
For research aiming to specifically dissect the role of FGFR signaling in angiogenesis or cell proliferation, the demonstrated selectivity of the PD173074/PD173955 scaffold over VEGFR2 is critical. This makes it a preferred tool over less selective inhibitors like SU5402, which inhibit both pathways potently.
Given its high potency in inhibiting FGF-2-mediated effects in neuronal and other cell models, PD173955 is well-suited for cell-based assays investigating FGF-dependent proliferation, migration, differentiation, or survival. Its nanomolar efficacy allows for robust pathway inhibition at concentrations that minimize potential off-target activities.
In preclinical animal models, the ability of this class of inhibitors to block tumor growth, reduce microvessel density, and even modulate the tumor immune microenvironment has been demonstrated. Its use is justified in studies where specific inhibition of the FGFR pathway is the primary therapeutic hypothesis.